molecular formula C10H15N3O2 B8723011 1-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidin-4-one

1-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidin-4-one

Cat. No.: B8723011
M. Wt: 209.24 g/mol
InChI Key: KEKUKSKHQBPTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidin-4-one is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-one

InChI

InChI=1S/C10H15N3O2/c1-7(2)9-11-10(15-12-9)13-5-3-8(14)4-6-13/h7H,3-6H2,1-2H3

InChI Key

KEKUKSKHQBPTSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)N2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-ol (0.5 g) is dissolved in dichloromethane (75 mL) and 4 A molecular sieves (4 g) are added followed by N-methylmorpholine-N-oxide (1.52 g) and tetrapropylammonium perrhutenate (0.018 g) and the mixture is stirred at room temperature for 1 h. The reaction is then filtered through celite and the mother liquor washed with water (2×50 mL). The water layers are then combined and back extracted with dichloroemthane (100 mL). The dichloromethane layers are combined, dried over Na2SO4, filtered and concentrated to give the title compound. LC (method 20): tR=1.67 min; Mass spectrum (APCI): m/z=210 [M+H]+.
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0.5 g
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75 mL
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1.52 g
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0.018 g
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reactant
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Synthesis routes and methods II

Procedure details

The title compound is prepared from 1,4-dioxa-8-aza-spiro[4.5]decane-8-carbonitrile and N-hydroxy-isobutyramidine following a procedure analogous to that described in Intermediate 5. LC (method 6): tR=1.56 min; Mass spectrum (ESI+): m/z=254 [M+H]+.
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[Compound]
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Intermediate 5
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of dimethylsulfoxide (1.07 g, 13.7 mmol) in anhydrous dichloromethane (30 mL) was added dropwise over 10 min to oxalyl chloride (2M in dichloromethane; 5.44 mL, 10.9 mmol) which had been cooled to −60° C. The reaction mixture was stirred at −60° C. for 20 min, and then a solution of crude 1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-ol (from Step 2; 2.00 g, ˜9.5 mmol) in anhydrous dichloromethane (100 mL) was added dropwise over 20 min. The reaction mixture was stirred at −60° C. for 1 h, and then triethylamine (2.68 g, 26.5 mmol) was added. The reaction mixture was stirred at −60° C. for 30 min, then allowed to warm to room temperature and stir for 1 h. Dichloromethane (200 mL) was added, and then the mixture was washed with water (3×150 mL) and brine (150 mL). The organic layer was dried (sodium sulfate), filtered, evaporated, and dried under high vacuum to give 1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-one (1.75 g, 88%) as a light tan solid. Mass spectrum (ES) MH+=209.9.
Quantity
1.07 g
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reactant
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5.44 mL
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30 mL
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2 g
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reactant
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100 mL
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solvent
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2.68 g
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reactant
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Quantity
200 mL
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solvent
Reaction Step Four

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